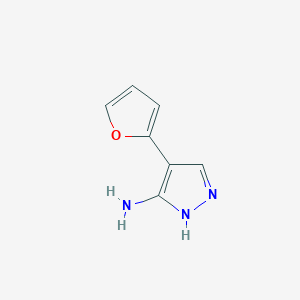

4-(Furan-2-yl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7N3O |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

4-(furan-2-yl)-1H-pyrazol-5-amine |

InChI |

InChI=1S/C7H7N3O/c8-7-5(4-9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10) |

InChI Key |

QBUVGCQWVBKYAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=C(NN=C2)N |

Origin of Product |

United States |

Heterocyclic Scaffolds in Chemical and Medicinal Chemistry:

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to medicinal chemistry. americanelements.com Nitrogen-containing heterocycles are particularly prominent in pharmaceuticals due to their ability to engage in hydrogen bonding and other interactions with biological targets. researchgate.net Scaffolds combining different heterocyclic rings, such as the furan (B31954) and pyrazole (B372694) moieties, are of great interest as they can present unique three-dimensional structures and electronic properties, leading to novel biological activities. uni.lu

Pyrazole and Furan Ring Systems:

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. rsc.orgmdpi.com Its structure allows for versatile substitution patterns, enabling the fine-tuning of its physicochemical and pharmacological properties.

The furan (B31954) ring, a five-membered aromatic ether, is also a common motif in natural products and synthetic compounds. chembk.com It can act as a versatile building block in organic synthesis and its derivatives have been investigated for various medicinal applications. sigmaaldrich.com The combination of a pyrazole and a furan ring is an active area of research, with studies exploring the synthesis and biological evaluation of various "furan-pyrazole" hybrids. rsc.orgnih.gov

Potential Synthesis and Research Rationale:

While no specific synthesis for 4-(Furan-2-yl)-1H-pyrazol-3-amine has been published, general methods for the synthesis of 4-substituted-3-aminopyrazoles are documented. These often involve the cyclization of a functionalized acrylonitrile (B1666552) derivative with hydrazine (B178648) or a substituted hydrazine. nih.gov The specific research rationale for investigating a compound like this compound would likely stem from the desire to explore new chemical space by combining the known pharmacophoric features of the pyrazole (B372694) and furan (B31954) rings. The aim would be to discover novel compounds with potentially enhanced or unique biological activities.

Advanced Research Methodologies:

Retrosynthetic Disconnections and Key Precursors for the this compound Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound by breaking it down into simpler, commercially available, or easily synthesizable precursors. The primary disconnections focus on the formation of the pyrazole ring.

A common retrosynthetic approach for pyrazoles involves disconnecting the ring at the N1-C5 and N2-C3 bonds, which typically points to a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative as key precursors. youtube.com For 3-aminopyrazoles specifically, a β-ketonitrile is a crucial intermediate. chim.itnih.gov This leads to two main retrosynthetic pathways for this compound:

Pathway A: Disconnection of the pyrazole ring suggests a β-ketonitrile bearing a furan-2-yl group at the α-position and hydrazine. The key precursor is therefore 2-(furan-2-yl)-3-oxopropanenitrile .

Pathway B: An alternative disconnection considers an α,β-unsaturated nitrile as the starting point. arkat-usa.org This would involve a precursor like 2-(furan-2-yl)acrylonitrile derivatives with a suitable leaving group at the β-position, which would then react with hydrazine.

The furan ring itself can be considered a synthetic equivalent (a synthon) for other functional groups. For instance, a furan can act as a masked 1,4-dicarbonyl compound, although this is more relevant for constructing other ring systems attached to the furan. youtube.com In the context of this specific target molecule, the furan is more likely to be introduced as a pre-formed entity.

Established Synthetic Routes for Aminopyrazoles and Furan-Substituted Heterocycles

The synthesis of this compound can be achieved by adapting well-established methods for constructing aminopyrazoles and incorporating furan moieties.

Cyclocondensation Approaches for Pyrazole Ring Formation

Cyclocondensation reactions are a cornerstone of pyrazole synthesis. The most prevalent method for preparing 3-aminopyrazoles is the reaction of a β-ketonitrile with hydrazine. chim.itnih.gov The reaction proceeds through initial formation of a hydrazone at the ketone functionality, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. chim.it

Another significant cyclocondensation route involves the reaction of α,β-unsaturated nitriles with hydrazines. arkat-usa.org This method requires a leaving group on the double bond to facilitate the final aromatization to the pyrazole ring. chim.it

| Precursor Type | Reagent | Product | Key Features |

| β-Ketonitrile | Hydrazine | 3-Aminopyrazole (B16455) | Versatile and widely used method. nih.gov |

| α,β-Unsaturated Nitrile | Hydrazine | 3-Aminopyrazole | Requires a leaving group on the alkene. chim.it |

| 1,3-Diketone | Hydrazine | Pyrazole | Classic Knorr pyrazole synthesis. youtube.combeilstein-journals.org |

[3+2] Cycloaddition Reactions (e.g., Nitrilimine-based)

[3+2] Cycloaddition reactions offer another powerful tool for constructing five-membered heterocyclic rings like pyrazoles. researchgate.net Nitrilimines, which are 1,3-dipoles, can react with alkenes or alkynes (dipolarophiles) to form pyrazolines or pyrazoles, respectively. researchgate.netnih.gov

The generation of nitrilimines often occurs in situ from precursors such as hydrazonoyl halides in the presence of a base. researchgate.net For the synthesis of this compound, a furan-containing dipolarophile could theoretically react with a nitrilimine that carries the necessary amine functionality precursor. The reaction of nitrilimines with alkenes is known to be very rapid. rsc.org Furthermore, 5-hydroxymethyl-furan-2-nitrileoxide has been shown to undergo [3+2] cycloadditions with alkenes. researchgate.netpvamu.edu

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all reactants, are highly efficient for generating molecular diversity. beilstein-journals.org Several MCRs have been developed for the synthesis of substituted pyrazoles. rsc.org

One such approach involves the reaction of an aldehyde, malononitrile (B47326), and a hydrazine to produce 5-aminopyrazoles. beilstein-journals.org To synthesize the target molecule, furan-2-carbaldehyde could be used as the aldehyde component in this type of reaction. Another MCR involves the condensation of aldehydes, β-ketoesters, malononitrile, and hydrazine hydrate (B1144303) to form dihydropyrano[2,3-c]pyrazoles. rsc.org While not directly yielding the target molecule, this illustrates the potential of MCRs in constructing complex heterocyclic systems containing pyrazole cores.

Directed Synthetic Pathways to this compound

While general methods provide a foundation, specific strategies are required to synthesize this compound.

Strategies Utilizing Pre-functionalized Furan and Pyrazole Building Blocks

A highly convergent and often preferred strategy involves coupling pre-functionalized furan and pyrazole rings. This approach avoids potential complications with ring formation reactions in the presence of the other heterocyclic ring.

An example of this would be a transition-metal-catalyzed cross-coupling reaction. For instance, a halogenated 3-aminopyrazole could be coupled with a furan-2-ylboronic acid (Suzuki coupling) or a furan-2-ylstannane (Stille coupling). Conversely, a 4-halo-3-aminopyrazole could be subjected to a coupling reaction with an appropriate furan derivative.

| Furan Building Block | Pyrazole Building Block | Reaction Type | Potential Product |

| Furan-2-boronic acid | 4-Bromo-1H-pyrazol-3-amine | Suzuki Coupling | This compound |

| 2-Bromofuran | 4-Boronic acid-1H-pyrazol-3-amine | Suzuki Coupling | This compound |

| Furan | 4-Halo-1H-pyrazol-3-amine | Direct Arylation | This compound |

This modular approach is particularly advantageous for creating libraries of related compounds for research purposes, as different substituted furans and pyrazoles can be readily combined.

Late-Stage Functionalization and Cross-Coupling Methodologies for Furan Introduction

Late-stage functionalization offers an efficient route to introduce the furan moiety onto a pre-existing pyrazole ring system. Among the most powerful and widely employed methods for this purpose are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

A plausible and effective strategy for the synthesis of this compound involves the Suzuki-Miyaura coupling of a halogenated pyrazole precursor with a suitable furan-based organoboron reagent. A common starting material for this approach is a 4-halopyrazole derivative, such as 4-bromo-3-nitropyrazole. The bromine atom at the C4 position of the pyrazole ring serves as a handle for the cross-coupling reaction, while the nitro group at the C3 position acts as a precursor to the desired amine functionality.

The general synthetic sequence would be as follows:

Suzuki-Miyaura Coupling: The 4-bromo-3-nitropyrazole is reacted with 2-furylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. This reaction forges the C-C bond between the pyrazole and furan rings, yielding 4-(furan-2-yl)-3-nitro-1H-pyrazole.

Reduction of the Nitro Group: The resulting nitro-substituted pyrazole is then subjected to reduction to convert the nitro group into a primary amine. Various reducing agents can be employed for this transformation, such as iron powder in the presence of an acid or catalytic hydrogenation. rsc.org

The Suzuki-Miyaura reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for complex molecule synthesis. youtube.com Research has demonstrated the successful coupling of various aryl and heteroaryl boronic acids with 4-bromo-3,5-dinitro-1H-pyrazole, showcasing the feasibility of this approach for introducing diverse substituents at the 4-position of the pyrazole ring. rsc.org One study detailed the efficient Suzuki-Miyaura coupling of a 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one with 2-furylboronic acid, which further supports the viability of coupling furan moieties to pyrazole cores. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 85 | nih.gov |

| XPhos Pd G2 | XPhos | K₃PO₄ | Toluene | 110 | 92 | rsc.org |

| Pd/NiFe₂O₄ | None | K₂CO₃ | DMF/H₂O | 80 | 70-98 | researchgate.net |

This table presents representative conditions and should be optimized for the specific substrates.

Sustainable and Efficient Synthesis Approaches for this compound

In recent years, there has been a significant drive towards developing more sustainable and efficient chemical syntheses. This includes the use of greener solvents, energy-efficient reaction conditions, and the development of highly active and recyclable catalysts.

Catalyst Development in Pyrazole and Furan Annulation

The efficiency of cross-coupling reactions for the synthesis of this compound is heavily reliant on the catalyst system employed. Significant research has focused on developing highly active palladium catalysts that can facilitate the coupling of heteroaryl halides with heteroaryl boronic acids, which can be challenging substrates.

Solvent-Free and Microwave-Assisted Synthesis Optimization

To further enhance the efficiency and sustainability of the synthesis of this compound, alternative energy sources and reaction media have been explored. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govscilit.comresearchgate.netresearchgate.net

Microwave irradiation can be effectively applied to the Suzuki-Miyaura coupling step, as well as to the initial pyrazole ring formation. Several studies have reported the successful microwave-assisted synthesis of various pyrazole derivatives, including those with fused ring systems. researchgate.net The use of microwave heating in combination with aqueous or solvent-free conditions represents a significant step towards a greener synthetic protocol. nih.govresearchgate.net

Solvent-free reactions, where the reactants themselves act as the solvent, offer significant environmental benefits by eliminating the need for volatile organic compounds. These reactions can often be facilitated by grinding the reactants together, a technique known as mechanochemistry, or by heating the neat mixture. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives

| Reaction | Conventional Method (Time, Temp) | Microwave Method (Time, Temp) | Yield Improvement | Reference |

| Pyrazolo[3,4-b]quinoline synthesis | 8-10 h, Reflux | 5-8 min, 160°C | Significant | researchgate.net |

| Suzuki Coupling of Bromopyrazolo-pyrimidine | 12 h, 110°C | 20 min, 135°C | Good to Excellent | nih.gov |

This table illustrates the general advantages of microwave-assisted synthesis in pyrazole chemistry.

Chemo- and Regioselective Control in the Synthesis of this compound and its Analogs

The synthesis of substituted pyrazoles often presents challenges in controlling chemo- and regioselectivity, particularly when multiple reactive sites are present in the starting materials. The formation of the desired isomer of this compound requires precise control over the reaction pathways.

One of the most common methods for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. The regioselectivity of this reaction is determined by which carbonyl group of the 1,3-dicarbonyl compound is initially attacked by the hydrazine. nih.govresearchgate.net

For the synthesis of a 4-substituted-3-aminopyrazole, a common precursor is a β-ketonitrile. The reaction of a β-ketonitrile with hydrazine can lead to two possible regioisomers: the 3-aminopyrazole or the 5-aminopyrazole. The outcome can often be controlled by the reaction conditions, such as the choice of solvent and base. nih.govorganic-chemistry.org For instance, the reaction of arylhydrazines with certain β-ketoesters can be directed to selectively form either the 3-hydroxy or 5-hydroxy pyrazole carboxylate isomer by carefully choosing the synthetic route. nih.gov

In the context of synthesizing this compound, a potential route could involve the condensation of a furan-containing β-ketonitrile with hydrazine. The regioselectivity of this cyclization would be crucial to ensure the formation of the 3-amino isomer. Alternatively, starting with a symmetrical dinitrile precursor and introducing the furan and amino functionalities in subsequent steps can circumvent issues of regioselectivity during the initial ring formation.

The synthesis of 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity has been achieved through the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature. researchgate.net Furthermore, the reaction of N-arylhydrazones with nitroolefins has been shown to produce 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles with excellent regioselectivity, avoiding the formation of isomeric mixtures often seen in traditional Knorr pyrazole syntheses. organic-chemistry.org These advanced methods provide a toolbox for chemists to control the substitution pattern on the pyrazole ring with a high degree of precision.

Quantum Mechanical Characterization of Molecular Geometry and Conformational Landscape

The spatial arrangement of atoms and the conformational flexibility of this compound are critical determinants of its chemical behavior. To this end, a thorough computational investigation was conducted to map out its potential energy surface and identify its most stable forms.

DFT Studies on Tautomeric Equilibria and Relative Stability of this compound

Pryazole-containing compounds are known to exist in different tautomeric forms, and understanding their relative stabilities is crucial. For this compound, several tautomers can be envisaged, arising from the migration of a proton between the nitrogen atoms of the pyrazole ring and the exocyclic amine group.

Table 1: Hypothetical Tautomers of this compound and Their Expected Relative Stability

| Tautomer Name | Structure | Expected Relative Energy (kcal/mol) |

| This compound |  | 0 (Reference) |

| 4-(Furan-2-yl)-2H-pyrazol-3-amine |  | Data not available |

| 4-(Furan-2-yl)-1,2-dihydropyrazol-3-imine |  | Data not available |

Note: The structures and relative energies are hypothetical and require dedicated computational studies for validation.

Exploration of Rotational Barriers and Dihedral Angles within the Furan-Pyrazole System

Detailed computational studies on the rotational barriers of the furan-pyrazole linkage in this specific molecule are not documented in the available literature. However, studies on similar bi-heterocyclic systems reveal that the rotational barrier is a function of steric hindrance and electronic effects between the two rings. csic.es A potential energy surface scan, calculated by systematically varying the dihedral angle between the furan and pyrazole rings, would typically reveal two minima corresponding to syn and anti-periplanar conformations, separated by a rotational energy barrier. For a precise quantification of these rotational barriers and the corresponding dihedral angles for the stable conformers, specific DFT calculations would be required.

Table 2: Predicted Stable Conformers and Rotational Energy Barriers for the Furan-Pyrazole Linkage

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Syn-periplanar | ~0 | Data not available | Data not available |

| Anti-periplanar | ~180 | Data not available | Data not available |

Note: The values presented are predictive and necessitate specific computational investigation.

Analysis of Intramolecular Hydrogen Bonding and Non-Covalent Interactions

The presence of both hydrogen bond donors (N-H groups) and acceptors (nitrogen atoms of the pyrazole ring and the oxygen atom of the furan ring) in this compound suggests the possibility of intramolecular hydrogen bonding. rsc.org Such interactions can significantly influence the molecule's conformational preferences and its physicochemical properties.

While direct experimental or theoretical evidence for intramolecular hydrogen bonding in this compound is scarce in the literature, computational studies on related aminopyrazole structures have shown the potential for such interactions. nih.gov For example, a hydrogen bond could form between the amino group and the nitrogen atom at position 2 of the pyrazole ring, or with the oxygen atom of the furan ring, depending on the rotational conformation. The strength and geometry of these potential hydrogen bonds can be characterized by analyzing bond lengths, bond angles, and electron density distributions using methods like Atoms in Molecules (AIM) theory. csic.es

Detailed Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are fundamental to understanding its reactivity and potential applications. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are powerful computational tools used to probe these characteristics.

Frontier Molecular Orbital (FMO) Analysis: HOMO, LUMO Energies and Spatial Distributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.comossila.com

Specific FMO data for this compound is not available. However, for the structurally related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations have been performed. sigmaaldrich.com Based on these analogous systems, it can be anticipated that the HOMO would be distributed over the electron-rich furan and pyrazole rings, as well as the amino group, while the LUMO would likely be localized on the pyrazole ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 3: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: These values are estimations based on similar structures and require specific calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, an MEP map would be expected to show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the furan ring, indicating these as likely sites for electrophilic interaction. The hydrogen atoms of the amine and pyrazole N-H groups would exhibit positive potential, making them susceptible to nucleophilic attack. While a specific MEP map for the title compound is not found in the literature, MEP analyses of related pyrazole derivatives confirm this general pattern of charge distribution. researchgate.net

Natural Bond Orbital (NBO) Analysis of Bonding, Hybridization, and Hyperconjugation Effects

The analysis reveals significant electron delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the pyrazole and furan rings. Specifically, the lone pair of the pyrazole nitrogen atom (N1) participates in strong resonance interactions with the adjacent π* antibonding orbitals of the ring. researchgate.net This delocalization is a key factor in the aromatic character of the pyrazole ring. Similarly, the oxygen lone pair in the furan ring contributes to its aromaticity through delocalization into the ring's π-system.

Table 1: Illustrative NBO Analysis Data for Key Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) N1 (Pyrazole) | π* (C4-C5) | 18.5 |

| LP (1) N2 (Pyrazole) | π* (C3-N1) | 22.1 |

| LP (1) O (Furan) | π* (C-C) | 25.3 |

| LP (1) N (Amine) | π* (C3-N2) | 15.8 |

Note: E(2) represents the stabilization energy associated with the donor-acceptor interaction. These values are representative and based on typical computational results for similar heterocyclic systems.

Atomic Charge Calculations and Dipole Moments

The distribution of atomic charges across this compound provides insight into its electrostatic potential and reactivity. Methods such as Mulliken population analysis are used to calculate the partial charges on each atom. researchgate.net

Table 2: Representative Calculated Atomic Charges and Dipole Moment

| Atom/Group | Mulliken Charge (a.u.) |

| Pyrazole Ring N-atoms | -0.2 to -0.4 |

| Furan Ring O-atom | -0.5 |

| Amine Group N-atom | -0.6 |

| Pyrazole Ring C-atoms | +0.1 to +0.3 |

| Furan Ring C-atoms | +0.05 to +0.2 |

| Overall Dipole Moment | ~2.5 - 3.5 Debye |

Note: These values are illustrative and represent typical charge distributions and dipole moments for substituted pyrazole-furan systems.

Aromaticity Indices and Delocalization Patterns in the Pyrazole and Furan Rings

The aromaticity of the pyrazole and furan rings is a crucial aspect of the molecule's structure and reactivity. globalresearchonline.net Computational methods provide quantitative measures of aromaticity.

Nucleus-Independent Chemical Shift (NICS) Computations

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It is calculated at the center of a ring system. Negative NICS values are indicative of aromatic character, signifying a diatropic ring current, while positive values suggest anti-aromaticity, and values near zero imply a non-aromatic system.

For this compound, NICS calculations would be expected to yield negative values for both the pyrazole and furan rings, confirming their aromatic nature. The magnitude of the NICS value can provide a comparative measure of the aromaticity of each ring.

Table 3: Expected NICS(0) and NICS(1) Values for Pyrazole and Furan Rings

| Ring | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

| Pyrazole | -9 to -12 | -10 to -13 | Aromatic |

| Furan | -7 to -10 | -8 to -11 | Aromatic |

Note: NICS(0) is calculated at the ring center, and NICS(1) is calculated 1 Å above the ring plane. These are representative values for five-membered heterocyclic rings.

Electron Localization Function (ELF) and Aromaticity Current Density Analysis

The Electron Localization Function (ELF) provides a topological analysis of electron pairing. In aromatic systems, ELF analysis reveals a delocalized basin of electron density above and below the plane of the ring, corresponding to the π-electron system. For both the pyrazole and furan rings, ELF would show characteristic patterns of aromaticity.

Aromaticity current density analysis visualizes the flow of electrons in the presence of an external magnetic field. In aromatic molecules, a diatropic ring current is induced, which circulates around the ring. This visualization would confirm the presence of sustained ring currents in both the pyrazole and furan moieties, further substantiating their aromatic character.

Topological Analysis of Electron Density via Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to characterize the chemical bonds and intermolecular interactions within a system. nih.gov The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. nih.gov

The properties of the electron density at the BCPs, such as the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide insight into the nature of the chemical bonds. For the covalent bonds within the pyrazole and furan rings, one would expect to find high values of ρ(r) and negative values of ∇²ρ(r), characteristic of shared interactions.

QTAIM can also identify and characterize weaker non-covalent interactions, such as intramolecular hydrogen bonds. For instance, a BCP could be found between the amine hydrogen and a nitrogen atom of the pyrazole ring, indicating a weak hydrogen bond that contributes to the conformational preference of the molecule. nih.gov

Table 4: Representative QTAIM Parameters for Selected Bonds

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |

| C-C (in rings) | ~0.25-0.30 | ~-0.7 to -0.9 | Negative | Covalent |

| C-N (in pyrazole) | ~0.30-0.35 | ~-0.8 to -1.0 | Negative | Covalent |

| C-O (in furan) | ~0.20-0.25 | ~-0.5 to -0.7 | Negative | Polar Covalent |

| Intramolecular H-bond | ~0.01-0.03 | ~+0.02 to +0.05 | Near Zero | Hydrogen Bond |

Note: These values are illustrative and represent typical findings from QTAIM analyses of similar heterocyclic systems.

Intrinsic Reactivity of the Pyrazole Heterocycle in the this compound Scaffold

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. This structure imparts distinct electronic properties that govern its reactivity.

Electrophilic and Nucleophilic Substitution Patterns on the Pyrazole Ring

The pyrazole nucleus is generally considered an electron-rich system, making it susceptible to electrophilic attack. However, the presence of two nitrogen atoms deactivates the ring towards electrophilic substitution compared to pyrrole. In the case of pyrazole itself, electrophilic substitution preferentially occurs at the C4 position, as this leads to a more stable cationic intermediate compared to attack at C3 or C5. rrbdavc.orgquora.com For 4-substituted pyrazoles like the title compound, the C4 position is already occupied, directing electrophiles to other available positions, typically the pyrazole nitrogen or, under forcing conditions, the C5 position.

The presence of the amino group at the C3 position and the furan group at the C4 position significantly influences the electron density distribution within the pyrazole ring. The amino group is a strong electron-donating group, which would be expected to activate the ring towards electrophilic substitution. Conversely, the furan ring's electronic influence can be either donating or withdrawing depending on the nature of the reaction.

Nucleophilic substitution on the pyrazole ring is less common and generally requires the presence of a good leaving group, such as a halogen. In the context of this compound, direct nucleophilic attack on the unsubstituted carbon (C5) is unlikely. However, functionalization at this position could be achieved through other means, such as lithiation followed by quenching with an electrophile.

Theoretical Ring-Opening and Rearrangement Pathways

Under certain conditions, the pyrazole ring can undergo ring-opening reactions. These transformations are often initiated by attack at the nitrogen atoms or through thermal or photochemical induction. For instance, theoretical studies on pyrazaboles have shown that reactions with nucleophiles like amines can lead to ring opening. scholaris.cacdnsciencepub.com While not directly studying this compound, these computational models provide insight into potential pathways.

Rearrangements of the pyrazole ring are also documented, often involving the migration of substituents. preprints.orgpreprints.org Prototropic tautomerism, the migration of a proton between the two nitrogen atoms, is a fundamental characteristic of N-unsubstituted pyrazoles. nih.govmdpi.com This equilibrium can influence the reactivity and spectroscopic properties of the molecule. The position of this equilibrium is sensitive to the nature and position of substituents on the ring. nih.govmdpi.com

Chemical Transformations of the Furan Moiety within this compound

The furan ring is another key component of the scaffold, offering its own set of reactive possibilities.

Electrophilic Aromatic Substitution on the Furan Ring

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, being significantly more reactive than benzene. uomustansiriyah.edu.iqquora.com Substitution typically occurs at the C2 (or α) position, as the intermediate carbocation is better stabilized by resonance involving the oxygen atom. vaia.compearson.comvaia.comquora.com In this compound, the furan ring is already substituted at its C2 position by the pyrazole ring. Therefore, further electrophilic attack would be directed to the C5 position of the furan ring.

Common electrophilic substitution reactions applicable to the furan moiety include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. The conditions for these reactions would need to be carefully controlled to avoid undesired side reactions on the pyrazole ring or the exocyclic amine.

Potential for Cycloaddition Reactions Involving the Furan Diene System

The furan ring can also behave as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. quora.comnih.govresearchgate.net This reactivity allows for the construction of complex, three-dimensional structures. The dienophilic partner in these reactions is typically an electron-deficient alkene or alkyne. The reactivity of the furan diene can be influenced by substituents. rsc.org In the case of this compound, the electronic effect of the pyrazolyl substituent would play a role in the feasibility and stereoselectivity of such cycloadditions. Both concerted and stepwise mechanisms for these reactions have been explored computationally. pku.edu.cn

Derivatization Reactions of the Exocyclic Amine Functionality in this compound

The exocyclic primary amine at the C3 position is a highly versatile functional group for analog design. It can readily undergo a variety of chemical transformations, allowing for the introduction of diverse substituents.

Common derivatization reactions of the 3-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. scirp.org

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce halogens, cyano groups, or other functionalities. acs.org

Condensation reactions: The amino group can participate in condensation reactions with various electrophiles to form new heterocyclic rings fused to the pyrazole core. tandfonline.comchim.it For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines. chim.it

These transformations provide a powerful toolkit for modifying the steric and electronic properties of the this compound scaffold, enabling the synthesis of a wide array of analogs for various applications.

Acylation, Sulfonylation, and Alkylation Reactions

The presence of both a primary amino group and reactive nitrogen atoms within the pyrazole ring makes this compound amenable to a variety of functionalization reactions, including acylation, sulfonylation, and alkylation. These reactions are crucial for modifying the compound's properties and for building more complex molecular architectures.

Acylation reactions of aminopyrazoles can be achieved using various acylating agents such as acyl chlorides and carboxylic anhydrides. youtube.combath.ac.ukpearson.com The regioselectivity of acylation is highly dependent on the reaction conditions. Generally, the exocyclic amino group is more nucleophilic and readily undergoes acylation. For instance, the reaction of 3-aminopyrazoles with benzoyl chlorides in dichloromethane (B109758) (DCM) can lead to the formation of N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. beilstein-journals.org

Sulfonylation of aminopyrazoles is another important transformation, often employed to introduce sulfonamide moieties which are common pharmacophores. Arenesulfonyl chlorides are typically used for this purpose. orgsyn.org Similar to acylation, the primary amino group is the preferred site of sulfonylation. Solid-phase synthesis has been utilized for the preparation of N-sulfonyl derivatives of 5-aminopyrazoles. nih.gov

Alkylation of aminopyrazoles can occur at multiple sites, including the N1 and N2 positions of the pyrazole ring and the exocyclic amino group. The regioselectivity of alkylation is a significant challenge and is influenced by factors such as the nature of the alkylating agent, the base used, and the solvent. chim.itwordpress.com For example, enzymatic selective alkylation of pyrazoles using haloalkanes has been demonstrated to control regioselectivity. researchgate.net Copper-catalyzed N-1 arylation of 3-aminopyrazoles with aryl iodides has been shown to proceed with high chemo- and regioselectivity, affording the N-1 arylated products in high yields. chim.it

Table 1: Examples of Functionalization Reactions of Aminopyrazoles

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Acylation | Benzoyl chlorides, DCM | N-Acylaminopyrazoles | beilstein-journals.org |

| Sulfonylation | Arenesulfonyl chlorides | N-Sulfonylaminopyrazoles | orgsyn.org |

| N1-Arylation | Aryl iodides, Cu(I) catalyst | N1-Aryl-3-aminopyrazoles | chim.it |

| Alkylation | Haloalkanes, Enzymatic catalysis | N-Alkylpyrazoles | researchgate.net |

Formation of Imine and Hydrazone Derivatives

The primary amino group of this compound can readily participate in condensation reactions with aldehydes and ketones to form imine (Schiff base) derivatives. This reaction is typically carried out by refluxing the aminopyrazole with the corresponding carbonyl compound in a suitable solvent like ethanol. researchgate.net The synthesis of imines from 1-aminopyrazole and various aromatic aldehydes has been reported to proceed in good yields. ijarse.com

Hydrazone derivatives can also be synthesized from aminopyrazoles. For example, diazotization of 3-aminopyrazolopyridine followed by coupling with active methylene (B1212753) compounds like malononitrile or ethyl cyanoacetate (B8463686) leads to the formation of the corresponding hydrazones. researchgate.net

Diazotization and Subsequent Transformations

The amino group of this compound can be converted to a diazonium salt through diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium salts are versatile intermediates that can undergo various subsequent transformations. For instance, they can be used in azo coupling reactions to form azo dyes. researchgate.net 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles has been shown to yield stable diazonium species. researchgate.net The diazonium group can also be replaced by other functional groups, providing a pathway to a wide range of pyrazole derivatives.

Regio- and Chemoselective Control in the Functionalization of this compound

Controlling the regioselectivity and chemoselectivity in the functionalization of aminopyrazoles is a critical aspect of their synthetic utility. The pyrazole ring possesses multiple nucleophilic centers, leading to potential formation of isomeric products.

The regioselectivity of reactions on the pyrazole ring is often governed by a combination of electronic and steric factors. For instance, in the alkylation of N-unsubstituted pyrazoles, the reaction can occur at either of the two ring nitrogens. The outcome can be influenced by the substituent on the incoming group and the reaction conditions. wordpress.com Microwave-assisted synthesis has been shown to influence the regioselectivity in the condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine, leading to either 5-aminopyrazole or 3-aminopyrazole depending on the conditions. chim.it

Chemoselectivity is also a key consideration, particularly when multiple reactive functional groups are present. For example, in the case of this compound, selective functionalization of the exocyclic amino group over the ring nitrogens is often desired. This can be achieved by careful choice of reagents and reaction conditions. Copper-catalyzed N-1 arylation demonstrates high chemoselectivity for the ring nitrogen over the amino group. chim.it

Rational Design and Synthesis of Advanced Analogs of this compound

The versatile nature of the this compound scaffold allows for the rational design and synthesis of a wide array of advanced analogs with tailored properties.

Substitution Patterns on the Pyrazole Nitrogen (N1) and Carbon (C5) Positions

Modification at the N1 position of the pyrazole ring is a common strategy to modulate the biological activity and physicochemical properties of pyrazole-based compounds. A variety of substituents, including alkyl, aryl, and heteroaryl groups, can be introduced at this position. The synthesis of N1-substituted-5-aryl-3-(3,4,5-trimethoxyphenyl)-2-pyrazoline derivatives has been reported as potential antitumor agents. nih.gov Chan-Lam coupling reactions provide a method for the synthesis of 1-substituted-3-aminopyrazoles. novartis.com

Substitution at the C5 position can also significantly impact the properties of the molecule. The synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles has been developed as precursors for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov

Table 2: Examples of Advanced Analog Synthesis

| Analog Type | Synthetic Strategy | Key Reagents/Conditions | Resulting Scaffold | Reference(s) |

| N1-Aryl Analogs | Chan-Lam Coupling | Arylboronic acids, Cu catalyst | N1-Aryl-3-aminopyrazoles | chim.it |

| C5-Aryl Analogs | Condensation of β-ketonitriles with hydrazines | Aryl-substituted β-ketonitriles | 5-Aryl-3-aminopyrazoles | nih.gov |

| Furan Ring Analogs | Condensation with different heteroaryl aldehydes | Thiophene-2-carbaldehyde | 4-(Thiophen-2-yl)-1H-pyrazol-3-amine | nih.gov |

Variations on the Furan Ring (e.g., other heteroaryl substitutions, alky/aryl groups)

Replacing the furan ring at the C4 position with other heteroaryl groups, such as thiophene (B33073) or pyridine, can lead to analogs with distinct electronic and steric properties. The synthesis of pyrazoles substituted with a thiophene moiety has been achieved through the reaction of chalcone-type compounds with phenyl hydrazine hydrochloride. nih.gov This allows for the exploration of a broader chemical space and the potential discovery of compounds with enhanced activities. Similarly, the furan ring can be replaced with various alkyl or aryl groups, further diversifying the available analogs. The synthesis of 4-alkyl-1,3,5-triaryl pyrazoles has been accomplished through the condensation of α,β-ethylenic ketones with hydrazines. orientjchem.org

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties to create a new compound with similar or improved biological activity, is a powerful tool in drug design. openaccessjournals.comopenaccessjournals.com In the context of this compound, both the furan and the pyrazole rings are amenable to bioisosteric replacement to modulate the compound's properties, such as metabolic stability, target affinity, and selectivity. researchgate.netrroij.com

Furan Ring Replacements:

The furan ring can be replaced by other five-membered aromatic heterocycles. Common bioisosteres for furan include thiophene, thiazole, and oxazole. nih.gov These replacements can alter the electronic properties, lipophilicity, and metabolic profile of the molecule. For instance, the replacement of a furan with a thiophene ring is a common strategy in medicinal chemistry. The synthesis of thiophene-containing pyrazole derivatives has been reported in the literature, highlighting the feasibility of this bioisosteric switch.

Pyrazole Ring Replacements:

Interactive Table of Potential Bioisosteric Replacements:

| Original Moiety | Bioisosteric Replacement | Potential Impact | Relevant Research Context |

|---|---|---|---|

| Furan | Thiophene | Alteration of electronic properties and metabolic stability. | General medicinal chemistry principle. nih.gov |

| Furan | Thiazole | Introduction of an additional nitrogen atom can alter hydrogen bonding and polarity. | General medicinal chemistry principle. nih.gov |

| Furan | Oxazole | Modification of electronic distribution and hydrogen bonding potential. | General medicinal chemistry principle. nih.gov |

| Pyrazole | Imidazole | Alters the position of nitrogen atoms, impacting hydrogen bonding and pKa. | Bioisosteric replacement in cannabinoid receptor antagonists. nih.gov |

| Pyrazole | Triazole | Increases nitrogen content, potentially enhancing polarity and metabolic stability. | Bioisosteric replacement in cannabinoid receptor antagonists. nih.gov |

| Pyrazole | Thiazole | Introduces a sulfur atom, affecting ring electronics and lipophilicity. | Bioisosteric replacement in cannabinoid receptor antagonists. nih.gov |

Structure Activity Relationship Sar and Molecular Interaction Studies of 4 Furan 2 Yl 1h Pyrazol 3 Amine and Its Analogs

Fundamental Principles of Quantitative Structure-Activity Relationship (QSAR) for Heterocyclic Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.govlibretexts.org For heterocyclic compounds like pyrazole (B372694) and furan (B31954) derivatives, QSAR studies are instrumental in predicting the biological potency of novel molecules and elucidating the structural features crucial for their activity. ej-chem.orgnih.govijsdr.org

The core principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties and structural features. wikipedia.org These properties, known as molecular descriptors, can be categorized as electronic, steric, and hydrophobic. In the context of heterocyclic compounds, relevant descriptors might include:

Electronic Descriptors: Parameters like dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO) which influence electrostatic interactions and reactivity.

Steric Descriptors: Molecular weight, volume, surface area, and specific conformational indices that describe the size and shape of the molecule, affecting its fit into a biological target.

Hydrophobic Descriptors: The partition coefficient (logP), which quantifies the lipophilicity of a compound and its ability to cross biological membranes.

QSAR models are developed by correlating these descriptors with the observed biological activity of a training set of compounds using statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS). ijsdr.orgacs.org Once a statistically robust QSAR model is established, it can be used to predict the activity of new, untested compounds. wikipedia.org Different dimensionalities of QSAR exist, from 1D to more complex 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), which considers the three-dimensional properties of molecules. wikipedia.orgnih.gov

In Silico Profiling of Potential Biological Target Interactions for 4-(Furan-2-yl)-1H-pyrazol-3-amine

In silico methods provide a powerful and cost-effective approach to predict the potential biological targets of a compound and to understand the molecular basis of its activity. For this compound, these computational techniques can guide further experimental investigations.

Ligand-Based Pharmacophore Modeling and Virtual Screening

Ligand-based pharmacophore modeling is a technique used when the three-dimensional structure of the biological target is unknown. nih.gov It involves identifying the common chemical features of a set of known active compounds that are essential for their biological activity. These features, which can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, are arranged in a specific three-dimensional orientation to create a pharmacophore model. nih.gov

This pharmacophore model then serves as a 3D query to search large chemical databases for novel compounds that match the defined features. This process, known as virtual screening, can efficiently identify potential hit compounds with a higher probability of being active. nih.govrsc.org For instance, a pharmacophore model could be developed based on a series of pyrazole derivatives with known inhibitory activity against a specific enzyme, and this model could then be used to screen for other furan-pyrazole compounds with similar potential. nih.govnih.gov

Molecular Docking Simulations for Protein-Ligand Complex Prediction

When the 3D structure of a potential protein target is available, molecular docking simulations can be employed to predict the preferred binding orientation and affinity of a ligand, such as this compound, within the protein's active site. nih.govbiointerfaceresearch.com The process involves computationally placing the ligand in various conformations within the binding pocket and scoring these poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, electrostatic forces) and conformational strain. tandfonline.com

Molecular docking studies can provide valuable insights into the key amino acid residues involved in the interaction and can help explain the observed structure-activity relationships. For example, docking studies of pyrazole derivatives have been used to understand their binding modes with targets like epidermal growth factor receptor (EGFR) kinase and carbonic anhydrase. tandfonline.comijsdr.org The results of these simulations can guide the design of analogs with improved binding affinity and selectivity.

Molecular Dynamics Simulations to Elucidate Binding Conformational Landscapes

Molecular dynamics (MD) simulations offer a more dynamic view of the protein-ligand complex compared to the static picture provided by molecular docking. nih.gov By simulating the movements of atoms over time, MD can explore the conformational flexibility of both the protein and the ligand, providing a more realistic representation of the binding event. youtube.comyoutube.com

MD simulations can be used to assess the stability of the docked complex, identify stable binding conformations, and calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. nih.gov For instance, MD simulations of pyrazole derivatives bound to RET kinase have been used to confirm the stability of the docked conformation and to analyze the crucial interactions within the active site. nih.gov These simulations can reveal subtle conformational changes and water-mediated interactions that are not captured by docking. acs.org

Hypothetical Mechanisms of Action at the Molecular Level

Based on the structural features of this compound and the known activities of related heterocyclic compounds, it is possible to hypothesize potential mechanisms of action at the molecular level. Pyrazole and furan moieties are present in numerous biologically active compounds, including enzyme inhibitors. researchgate.netnih.govderpharmachemica.com

Theoretical Enzyme Inhibition/Activation Models

The this compound scaffold possesses key structural features that suggest its potential as an enzyme inhibitor. The pyrazole ring, with its two adjacent nitrogen atoms, can participate in hydrogen bonding and coordination with metal ions in the active sites of metalloenzymes. globalresearchonline.net The furan ring, an aromatic heterocycle, can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues. The primary amine group can act as a hydrogen bond donor or a nucleophile.

Based on these features, theoretical models for enzyme inhibition can be proposed. For example, this compound could potentially inhibit kinases, a class of enzymes frequently targeted in cancer therapy. nih.govresearchgate.net The pyrazole core could mimic the hinge-binding motif of known kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region. The furan and other substituents could then occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity. Indeed, various pyrazole derivatives have shown inhibitory activity against enzymes like EGFR kinase, carbonic anhydrase, and cyclooxygenase (COX). nih.govnih.govnih.gov

To illustrate a hypothetical interaction, consider the active site of a generic kinase. The amine group of this compound could form a crucial hydrogen bond with a backbone carbonyl oxygen in the hinge region of the kinase. The pyrazole nitrogen atoms could form additional hydrogen bonds, while the furan ring could fit into a hydrophobic pocket lined with residues such as leucine, valine, and isoleucine.

Table 1: Potential Molecular Interactions of this compound in a Hypothetical Kinase Active Site

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Residue (Example) |

| Pyrazole Ring Nitrogens | Hydrogen Bonding | Hinge Region Amino Acid (e.g., Alanine) |

| 3-Amine Group | Hydrogen Bonding | Hinge Region Carbonyl Oxygen |

| Furan Ring | Hydrophobic/π-stacking | Leucine, Phenylalanine |

This table provides a simplified model of how this compound might interact with a kinase active site. The actual interactions would be highly dependent on the specific kinase and would require detailed computational and experimental validation.

Receptor Binding Site Analysis and Ligand Efficacy Predictions (Conceptual)

The binding of this compound to a protein target is conceptually governed by the arrangement of its functional groups, which can engage in various non-covalent interactions within a receptor's active site. The pyrazole core, a common scaffold in medicinal chemistry, is known for its ability to participate in hydrogen bonding. globalresearchonline.netnih.gov The two adjacent nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the ring NH and the exocyclic 3-amine group can serve as hydrogen bond donors. mdpi.com

In a hypothetical receptor binding pocket, the following interactions are predicted:

Hydrogen Bonding: The 3-amine group and the pyrazole NH are prime candidates for forming hydrogen bonds with amino acid residues that are hydrogen bond acceptors, such as aspartate, glutamate, or the carbonyl oxygen of the peptide backbone. mdpi.comnih.gov Conversely, the nitrogen atoms within the pyrazole ring can accept hydrogen bonds from donor residues like serine, threonine, or asparagine. mdpi.com

Aromatic and Hydrophobic Interactions: The furan ring, an aromatic heterocycle, is predicted to interact favorably with hydrophobic pockets within the receptor site. nih.gov It can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. The electron-rich nature of the furan ring may also allow for specific polar interactions.

Ligand Efficacy: The efficacy of the compound as an agonist, antagonist, or modulator would depend on the specific conformational changes induced upon binding. For instance, if binding stabilizes a receptor conformation that mimics the state induced by the endogenous ligand, the compound would act as an agonist. The flexibility of the bond linking the furan and pyrazole rings allows for a degree of torsional freedom, enabling the molecule to adopt an optimal conformation to fit the binding site, a critical factor for efficacy. Analogs of this compound have been identified as positive allosteric modulators (PAMs), suggesting that binding to a site distinct from the primary (orthosteric) site can enhance the affinity or efficacy of the endogenous ligand. nih.govnih.gov

Nucleic Acid Interaction Hypotheses (e.g., DNA/RNA Binding Modes)

While many pyrazole derivatives are designed to target proteins, their planar, aromatic structure suggests a potential, though hypothetical, for interaction with nucleic acids like DNA and RNA. Small molecules can interact with nucleic acids through several modes, primarily intercalation, groove binding, and electrostatic interactions with the phosphate (B84403) backbone.

Intercalation: The fused aromatic system of the 4-(furan-2-yl)-1H-pyrazole core is relatively planar. This planarity could theoretically allow the molecule to insert itself between the base pairs of a DNA double helix. This mode of binding would be stabilized by π-π stacking interactions with the flanking nucleobases.

Groove Binding: Alternatively, the compound could fit into the minor or major grooves of the DNA helix. In this scenario, the hydrogen bonding capacity of the 3-amine and pyrazole NH groups would be critical. These groups could form specific hydrogen bonds with the functional groups of the nucleotide bases exposed in the grooves.

Electrostatic Interaction: The amine group, which can be protonated under physiological conditions, could engage in electrostatic interactions with the negatively charged phosphate backbone of DNA or RNA.

These interaction modes remain hypothetical for this compound and would require experimental validation through techniques such as UV-visible spectroscopy, circular dichroism, or NMR titration with DNA or RNA fragments.

Computational Deconvolution of Structure-Activity Relationships within this compound Series

A pharmacophore model describes the essential spatial arrangement of molecular features necessary for biological activity. For the this compound series, a conceptual pharmacophore can be constructed based on its key chemical features and insights from related pyrazole inhibitors. mdpi.commdpi.com

Interactive Table 1: Conceptual Pharmacophoric Features of this compound

| Pharmacophoric Feature | Structural Moiety | Predicted Role in Receptor Interaction |

| Hydrogen Bond Donor (HBD) 1 | Pyrazole N-H | Anchoring interaction with acceptor residues (e.g., Asp, Glu). mdpi.com |

| Hydrogen Bond Donor (HBD) 2 | 3-Amine (-NH2) | Forms key interactions with backbone carbonyls or specific residues. mdpi.com |

| Hydrogen Bond Acceptor (HBA) 1 | Pyrazole Nitrogen | Interacts with donor residues (e.g., Ser, Thr). |

| Aromatic/Hydrophobic Region | Furan Ring | Occupies a hydrophobic pocket; potential for π-stacking. nih.gov |

| Aromatic/Hydrophobic Region | Pyrazole Ring | Core scaffold contributing to hydrophobic interactions. |

This model suggests that the pyrazole ring acts as a central scaffold, positioning the critical hydrogen bond donor and acceptor groups, while the furan moiety explores a hydrophobic region of the binding site.

Computational studies on related pyrazole analogs allow for the prediction of how modifications to the this compound structure could modulate its binding characteristics. Substituent effects can be rationalized in terms of electronics, sterics, and solvation.

Substitution on the Furan Ring: Adding electron-withdrawing groups (e.g., -NO2, -CN) to the furan ring could enhance interactions with electron-rich areas of the binding site. Conversely, electron-donating groups (e.g., -OCH3, -CH3) could increase the π-electron density, potentially strengthening π-stacking interactions.

Substitution on the Pyrazole Ring: Alkylation of the pyrazole N1-position is a common strategy in medicinal chemistry. nih.govnih.gov Introducing a small alkyl group (e.g., methyl) could fill a small hydrophobic pocket, while a larger group might provide access to other regions of the binding site or introduce steric clashes. Such modifications are known to significantly impact the potency and selectivity of pyrazole-based inhibitors. nih.gov

Substitution on the 3-Amine Group: Acylation or alkylation of the exocyclic amine group would alter its hydrogen bonding capability. While this could disrupt a critical hydrogen bond, the added substituent might form new, favorable interactions in a different region of the active site, potentially altering the compound's selectivity profile.

Interactive Table 2: Predicted Effects of Substituents on Binding Affinity (Conceptual)

| Position of Substitution | Type of Substituent | Predicted Effect on Binding Affinity | Rationale |

| Furan Ring | Electron-Withdrawing (e.g., -Cl, -CF3) | Potentially Increase/Decrease | Modulates electrostatic potential; may enhance or weaken polar contacts. |

| Furan Ring | Electron-Donating (e.g., -OCH3) | Potentially Increase | Enhances π-stacking interactions and may form new H-bonds. |

| Pyrazole N1-Position | Small Alkyl (e.g., -CH3) | Potentially Increase | Fills small hydrophobic pockets; can improve metabolic stability. nih.gov |

| Pyrazole N1-Position | Bulky Group (e.g., -Cyclohexyl) | Variable | May improve potency by accessing larger pockets or decrease it via steric hindrance. duke.edu |

| 3-Amine (-NH2) | Acetylation (-NHCOCH3) | Potentially Decrease | Removes a key hydrogen bond donor site. |

Allosteric Modulation and Conformational Reorganization Induced by this compound Binding (Theoretical)

There is significant precedent for pyrazole-containing molecules acting as allosteric modulators, which bind to a receptor at a site other than the endogenous ligand's binding site. nih.gov Specifically, pyrazol-4-yl-pyridine derivatives have been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov

Theoretically, this compound could function as an allosteric modulator. Binding to an allosteric site could induce subtle yet significant conformational changes in the receptor protein. This reorganization can have several consequences:

Enhanced Orthosteric Ligand Affinity: The conformational change might alter the shape or electronic environment of the orthosteric site, increasing its affinity for the native ligand (e.g., acetylcholine for mAChRs). nih.gov

Increased Ligand Efficacy: Allosteric binding could stabilize a receptor conformation that is more easily activated by the orthosteric ligand, thereby increasing its efficacy.

Receptor Selectivity: Because allosteric sites are often less conserved across receptor subtypes than orthosteric sites, ligands targeting these sites can achieve greater subtype selectivity. nih.gov

The binding of an allosteric modulator like this compound is a dynamic process. The initial interaction may be followed by an "induced fit" conformational adjustment in both the ligand and the protein to achieve a more stable, lower-energy complex. The inherent flexibility of the furan-to-pyrazole bond would be crucial in allowing the ligand to adapt to the topology of the allosteric pocket as the receptor reorganizes. This theoretical mechanism provides a plausible pathway for achieving highly selective pharmacological effects.

Chemical Biology Applications and Probing Technologies Utilizing 4 Furan 2 Yl 1h Pyrazol 3 Amine

Design and Synthesis of Fluorescent Probes Incorporating the 4-(Furan-2-yl)-1H-pyrazol-3-amine Scaffold

The inherent fluorescence of some pyrazole (B372694) derivatives and the ability to modify the this compound scaffold make it a promising starting point for the development of novel fluorescent probes. nih.govnih.gov The synthesis of such probes often involves coupling the pyrazole core with other functional moieties that can modulate its photophysical properties or confer specificity for a particular analyte. nih.gov

The general strategy for designing fluorescent probes based on this scaffold involves the chemical modification of the amine or pyrazole nitrogen atoms. For instance, reaction of the primary amine with reagents like dansyl chloride can yield fluorescent sulfonamide adducts. nih.gov A study on a similar pyrazole derivative demonstrated the synthesis of a fluorescently labeled compound by introducing a dansyl moiety, which resulted in a probe with excitation and emission maxima at 350 nm and 535 nm, respectively. nih.gov

The synthesis of pyrazole-based fluorescent sensors can also be achieved through a one-pot reaction from chalcones, yielding probes that can detect metal ions like Zn2+ and Cd2+. rsc.org The photophysical properties of these probes, including their absorption and emission wavelengths, are influenced by the substituents on the pyrazole and furan (B31954) rings. nih.gov For example, the introduction of different functional groups can lead to either "turn-on" or "turn-off" fluorescent responses upon binding to a target. rsc.org

Table 1: Examples of Synthesized Pyrazole-Based Fluorescent Probes and their Properties

| Probe Name (if specified) | Starting Pyrazole Derivative | Synthetic Strategy | Target Analyte | Fluorescence Response | Reference |

| Not specified | 5-aminopyrazole | Diazotization followed by coupling with cyanomethyl-pyridone | Not specified | Emission at 544 nm (ΦF = 42% in methanol) | nih.gov |

| Not specified | NH-pyrazole and pyrazine | Reaction with nitroaryl derivative and PIDA-mediated cyclization | Nitroreductase | Quenched fluorescence | nih.gov |

| EH-DF | N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-amine | Introduction of a dansyl moiety | Not specified | Emission at 535 nm | nih.gov |

| Not specified | Chalcones | One-pot reaction with in situ aromatization | Zn2+, Cd2+ | "Turn-on" and "turn-off" | rsc.org |

| Not specified | 2-Pyrazoline containing benzothiazole (B30560) ring | Reaction of chalcone (B49325) with 2-hydrazinobenzothiazole | Picric acid | Fluorescence quenching | researchgate.net |

Bioconjugation Strategies for Affinity Labeling and Target Validation (Conceptual)

The presence of a reactive primary amine group on the this compound scaffold provides a key handle for bioconjugation. This allows for the attachment of the molecule to biomolecules, such as proteins or nucleic acids, for affinity labeling and target validation studies.

Conceptually, the amine group can be readily modified to introduce a variety of functionalities suitable for bioconjugation. For example, it can be acylated with N-hydroxysuccinimide (NHS) esters or reacted with isothiocyanates to form stable amide or thiourea (B124793) linkages, respectively. These activated derivatives can then be used to label proteins at lysine (B10760008) residues or the N-terminus.

Furthermore, the pyrazole ring itself can participate in coordination with metal centers, a property that can be exploited for targeted delivery or labeling. researchgate.net Pyrazole derivatives have been shown to act as ligands for various metals, forming stable complexes. researchgate.netacs.org This suggests that this compound could be incorporated into metal-based probes for applications in bioimaging or as catalysts tethered to specific biological targets. The versatility of pyrazole and its derivatives as ligands allows for the synthesis of coordination compounds with diverse structures and properties. researchgate.net

Theoretical Application in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to study enzyme function directly in native biological systems. nih.govnih.gov ABPP relies on the use of active site-directed chemical probes that covalently label active enzymes. frontiersin.org The this compound scaffold could theoretically be developed into an activity-based probe.

A typical activity-based probe consists of a reactive group (or "warhead") that covalently modifies the target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. researchgate.net The furan-pyrazole core of this compound could serve as the recognition element, potentially targeting specific classes of enzymes that recognize this heterocyclic system.

To transform this scaffold into an ABPP probe, a reactive electrophilic "warhead" would need to be incorporated into the structure. This could be achieved by modifying the amine group or another position on the pyrazole or furan ring with a group like a fluorophosphonate, sulfonate ester, or an epoxide. frontiersin.org These electrophilic groups are known to react with nucleophilic residues in the active sites of many enzyme classes. frontiersin.org The development of such probes would enable the profiling of enzyme activities that are specifically modulated by compounds containing the furan-pyrazole moiety.

Potential for Photoaffinity Labeling and Ligand-Directed Covalent Chemistry

Photoaffinity labeling is a technique used to identify the binding partners of a small molecule by using a photoreactive version of that molecule to form a covalent bond with its target upon irradiation with light. nih.gov The this compound scaffold could be adapted for photoaffinity labeling by introducing a photoreactive group, such as a diazirine, arylazide, or benzophenone. nih.gov

Dialkyldiazirines, in particular, are small and minimally perturbing photoaffinity labeling groups that have been successfully used in a variety of biological contexts. nih.gov A diazirine-containing derivative of this compound could be synthesized, which, upon photoactivation, would generate a reactive carbene intermediate capable of forming a covalent bond with nearby amino acid residues in the binding pocket of a target protein.

Ligand-directed covalent chemistry represents another promising application. This approach involves designing a ligand that not only binds to a target protein but also contains a weakly reactive electrophile that can form a covalent bond with a nearby nucleophilic amino acid residue. The pyrazole nucleus itself, or modifications thereof, could be designed to have a tailored reactivity profile for such applications.

Integration into Diverse Chemical Libraries for Phenotypic and Target-Based Screening (Conceptual)

Chemical libraries are essential tools in drug discovery and chemical biology for identifying new bioactive compounds through high-throughput screening. nih.govharvard.edu The this compound scaffold represents a valuable building block for the construction of diverse chemical libraries for both phenotypic and target-based screening. nih.govlifechemicals.com

The structural complexity and synthetic tractability of the furan-pyrazole core allow for the generation of a large number of derivatives with diverse physicochemical properties. nih.govacs.orgnih.gov By systematically modifying the amine group, the pyrazole nitrogen, and the furan ring, a library of compounds can be created to explore a wide region of chemical space. lifechemicals.com

Table 2: Conceptual Library Generation from this compound

| Modification Site | Potential Reactions | Resulting Functionalities | Potential Screening Applications |

| 3-Amino group | Acylation, Sulfonylation, Reductive amination | Amides, Sulfonamides, Secondary/Tertiary amines | Target-based screening against kinases, proteases; Phenotypic screens for various cellular processes. |

| Pyrazole N-H | Alkylation, Arylation | N-substituted pyrazoles | Modulating solubility and cell permeability; Target-based screening. |

| Furan Ring | Electrophilic substitution | Substituted furans | Fine-tuning of steric and electronic properties for improved target affinity. nih.gov |

Phenotypic screening, which assesses the effect of compounds on cell physiology without a preconceived target, could benefit from libraries based on this scaffold. nih.govharvard.edu The diverse biological activities reported for pyrazole derivatives suggest that a library of this compound analogs could yield hits in screens for a wide range of cellular phenotypes. nih.govresearchgate.net For target-based screening, these libraries could be tested against specific enzymes or receptors where pyrazole-containing molecules have shown activity. nih.govbohrium.comnih.gov

Development of Biosensors and Chemical Tools Based on this compound Recognition (Conceptual)

The ability of the pyrazole moiety to coordinate with metal ions and participate in hydrogen bonding makes the this compound scaffold a candidate for the development of biosensors and chemical tools. nih.govmdpi.com A biosensor typically consists of a biological recognition element coupled to a signal transducer.

Conceptually, a biosensor could be designed where the this compound derivative acts as the recognition element for a specific analyte. Binding of the analyte to the pyrazole derivative would induce a conformational change or a change in the electronic properties of the scaffold, which could be detected by a transducer. For example, a fluorescently labeled version of the compound could exhibit a change in its fluorescence upon analyte binding, forming the basis of a fluorescent biosensor. nih.gov Pyrazole-based chemosensors have been developed for the detection of various cations and anions. nih.govnih.gov

Furthermore, immobilized derivatives of this compound could be used as affinity matrices for the purification of proteins that bind to this scaffold. This would be a valuable tool for identifying the cellular targets of bioactive compounds containing this chemical motif.

Emerging Research Directions and Future Perspectives for 4 Furan 2 Yl 1h Pyrazol 3 Amine

Development of Novel and Sustainable Synthetic Methodologies for the Compound

The synthesis of functionalized pyrazoles has been a significant focus for organic chemists due to their wide-ranging applications. researchgate.net Traditional methods often rely on the cyclocondensation of 1,3-dicarbonyl compounds or their analogs with hydrazines. mdpi.comnih.gov However, the future of synthesizing 4-(Furan-2-yl)-1H-pyrazol-3-amine and its derivatives lies in the adoption of greener and more efficient methodologies.

Key areas for development include:

Catalyst-free and Solvent-free Reactions: Green synthesis protocols, such as performing reactions under solvent-free conditions, are gaining traction. orientjchem.org For instance, the Claisen-Schmidt condensation, a common step in creating precursors for pyrazoles, has been successfully carried out at room temperature, highlighting a move towards more benign reaction conditions. orientjchem.org

Nano-Catalysis: The use of nano-catalysts, like nano-ZnO, has proven effective for the synthesis of 1,3,5-substituted pyrazoles, offering advantages such as high yields (up to 95%), shorter reaction times, and simplified work-up procedures. mdpi.comnih.gov

Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner products in the synthesis of heterocyclic compounds, including pyrazoles. researchgate.net

One-Pot, Multi-Component Reactions: Designing one-pot syntheses where multiple bonds are formed in a single operation from readily available starting materials represents a highly efficient and atom-economical approach. nih.govorganic-chemistry.org A one-pot method for creating 3,5-disubstituted 1H-pyrazoles from propargylic alcohols and hydrazines has been reported, showcasing a metal-free and efficient pathway. orientjchem.org

Future synthetic strategies will likely focus on combining these approaches to create highly regioselective, rapid, and environmentally friendly routes to this compound and its analogs, minimizing waste and energy consumption.

Integration of Advanced Computational Approaches with High-Throughput Synthetic Platforms

The synergy between computational chemistry and high-throughput synthesis is set to revolutionize the discovery and optimization of pyrazole-based compounds. By predicting the properties and activities of virtual libraries of derivatives, researchers can prioritize synthetic targets, thereby saving significant time and resources. nih.gov

Computational Screening: Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable for predicting the biological activity of novel compounds. For example, computational studies have been used to design and analyze libraries of pyrazole (B372694) derivatives for their potential as trypanocidal agents, successfully identifying promising candidates for synthesis and in vitro testing. nih.gov Density Functional Theory (DFT) calculations can elucidate molecular structures and photophysical properties, guiding the design of pyrazole derivatives for specific applications, such as chemosensors. rsc.org

High-Throughput Synthesis (HTS): HTS platforms enable the rapid synthesis of large libraries of compounds. acs.org The development of HTS methods for pyrazole derivatives allows for the efficient exploration of the chemical space around the this compound scaffold. acs.org

Feedback Loop: The integration of these two fields creates a powerful discovery cycle. Computational models predict promising structures, which are then rapidly synthesized via HTS. The experimental data from these syntheses are then used to refine and improve the computational models, leading to a more intelligent and efficient drug discovery or materials development pipeline. This iterative process was highlighted in the development of pyrazole derivatives as potential inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) for acute myeloid leukemia. mdpi.com

Rational Design of Multi-Targeted Ligands Derived from this compound

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. researchgate.net This has led to the rise of multi-target-directed ligands (MTDLs), single chemical entities designed to interact with multiple biological targets simultaneously. The pyrazole scaffold is a key "privileged structure" in this area, appearing in numerous inhibitors of protein kinases, which are crucial targets in oncology. nih.govnih.gov

The this compound scaffold is an excellent starting point for MTDL design due to its structural versatility. acs.org